molecular formula C12H8FNS B11889960 8-Fluoro-2-methylnaphtho[2,3-d]thiazole

8-Fluoro-2-methylnaphtho[2,3-d]thiazole

Katalognummer: B11889960
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: FNMPEPGLOXBNIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-2-methylnaphtho[2,3-d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moietyThe presence of a fluorine atom and a methyl group on the naphtho[2,3-d]thiazole scaffold enhances its chemical reactivity and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-methylnaphtho[2,3-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoronaphthalene with thioamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoro-2-methylnaphtho[2,3-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

8-Fluoro-2-methylnaphtho[2,3-d]thiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in developing new therapeutic agents due to its unique structural features.

    Industry: Utilized in the development of fluorescent materials and dyes.

Wirkmechanismus

The mechanism of action of 8-fluoro-2-methylnaphtho[2,3-d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: This dual substitution pattern enhances its versatility in various scientific and industrial fields .

Eigenschaften

Molekularformel

C12H8FNS

Molekulargewicht

217.26 g/mol

IUPAC-Name

8-fluoro-2-methylbenzo[f][1,3]benzothiazole

InChI

InChI=1S/C12H8FNS/c1-7-14-11-5-8-3-2-4-10(13)9(8)6-12(11)15-7/h2-6H,1H3

InChI-Schlüssel

FNMPEPGLOXBNIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)C=C3C(=C2)C=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.